Methyl 4-methylmorpholine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

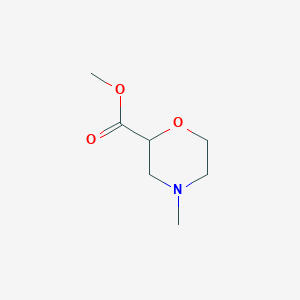

Structure

2D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl 4-methylmorpholine-2-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-8-3-4-11-6(5-8)7(9)10-2/h6H,3-5H2,1-2H3 |

InChI Key |

VTNUTSDIYOAQMB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCOC(C1)C(=O)OC |

Origin of Product |

United States |

Contextual Significance Within Substituted Heterocyclic Systems

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the architecture of countless biologically active molecules. The introduction of substituents onto these heterocyclic rings dramatically expands their structural and functional diversity. The nature, position, and stereochemistry of these substituents can profoundly influence the molecule's physical, chemical, and biological properties.

Methyl 4-methylmorpholine-2-carboxylate is a prime example of a substituted heterocyclic system. It features a morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms. The ring is substituted at the 4-position with a methyl group and at the 2-position with a methyl carboxylate group. This specific substitution pattern creates a chiral center at the C-2 position, bestowing the molecule with the potential for stereoisomerism, a critical feature in the design of specific and selective chemical entities. The interplay between the N-methyl group and the C-2 ester functional group within the morpholine framework makes it a valuable building block for more complex molecular architectures.

Overview of the Morpholine Scaffold in Modern Organic Synthesis

The morpholine (B109124) scaffold is recognized as a "privileged structure" in medicinal chemistry and organic synthesis. google.com This designation is attributed to its frequent appearance in a wide array of approved drugs and biologically active compounds. The presence of both a secondary or tertiary amine and an ether linkage within its structure imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to the molecules that contain it. bldpharm.com

In modern organic synthesis, the morpholine ring is not only a component of final target molecules but also serves as a versatile intermediate and a chiral auxiliary. chemshuttle.com Its conformational rigidity and defined substitution patterns allow for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity. bldpharm.com The development of stereoselective methods to synthesize substituted morpholines is an active area of research, as the controlled introduction of substituents is key to modulating the properties of the final compounds. bldpharm.com

Rationale for In Depth Academic Inquiry into Methyl 4 Methylmorpholine 2 Carboxylate

The specific structure of Methyl 4-methylmorpholine-2-carboxylate makes it a subject of academic and industrial interest, primarily as a chiral building block for the synthesis of more complex molecules. The presence of the methyl ester at the C-2 position provides a handle for further chemical transformations, such as amide bond formation or reduction to an alcohol, allowing for its incorporation into larger, more elaborate structures.

The N-methylation at the 4-position influences the nucleophilicity and basicity of the nitrogen atom, which can affect its reactivity in subsequent synthetic steps. Academic inquiry into molecules like this is often driven by the need for novel, well-defined starting materials for the construction of libraries of compounds for drug discovery screening. A Chinese patent mentions this compound, suggesting its utility as an intermediate in the synthesis of proprietary compounds. google.com While detailed, peer-reviewed studies focusing exclusively on this compound are not abundant in publicly accessible literature, its value lies in its potential as a precursor to novel chemical entities with desired biological or material properties.

Positioning Within Current Synthetic and Methodological Research

Stereoselective and Enantioselective Synthesis Strategies

The creation of a specific stereoisomer of this compound is crucial for its potential applications, as different enantiomers and diastereomers can exhibit varied biological activities. The following sections explore sophisticated methods to achieve this stereocontrol.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis offers a powerful and atom-economical approach to introduce chirality. In the context of morpholine (B109124) synthesis, transition metal catalysts with chiral ligands can effectively control the stereochemical outcome of key bond-forming reactions. One notable strategy for synthesizing 2-substituted chiral morpholines is through the asymmetric hydrogenation of dehydromorpholine precursors.

For the synthesis of this compound, a potential asymmetric catalytic approach would involve the hydrogenation of a corresponding 2,3-dehydro-4-methylmorpholine-2-carboxylate. A rhodium complex bearing a chiral bisphosphine ligand, for instance, could be employed to deliver hydrogen to one face of the double bond with high enantioselectivity. This method has been shown to be highly effective for a variety of 2-substituted dehydromorpholines, often yielding products with excellent enantiomeric excesses (ee).

Table 1: Representative Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | N-Boc-2-phenyl-2,3-dehydromorpholine | [Rh(COD)Cl]₂ (1) / Chiral Ligand A (2.2) | MeOH | 30 | 12 | >99 | 98 |

| 2 | N-Ts-2-benzyl-2,3-dehydromorpholine | [Rh(COD)Cl]₂ (1) / Chiral Ligand B (2.2) | THF | 25 | 24 | 95 | 99 |

| 3 | N-Ac-2-isopropyl-2,3-dehydromorpholine | [Rh(COD)Cl]₂ (1) / Chiral Ligand A (2.2) | DCM | 30 | 18 | 97 | 96 |

This table presents illustrative data for analogous compounds to demonstrate the efficacy of the methodology.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis.

A plausible synthetic route to enantiopure this compound using a chiral auxiliary could commence with the acylation of a chiral oxazolidinone with a suitable precursor, followed by a diastereoselective cyclization. For instance, an N-acylated oxazolidinone could undergo an intramolecular reaction to form the morpholine ring, where the bulky substituent on the auxiliary effectively shields one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would furnish the desired enantiomer of the morpholine-2-carboxylic acid, which can then be esterified to the methyl ester.

Diastereoselective Approaches to Morpholine Ring Formation

Diastereoselective strategies are fundamental in constructing the morpholine ring with a defined relative stereochemistry between substituents. A common approach involves the cyclization of a chiral acyclic precursor where existing stereocenters direct the formation of new ones.

One such method is the diastereoselective intramolecular aza-Michael addition. For the synthesis of a 4-methylmorpholine-2-carboxylate analogue, a chiral amino alcohol precursor could be prepared. This precursor, upon treatment with a suitable Michael acceptor, would undergo cyclization. The stereochemistry of the starting amino alcohol would influence the facial selectivity of the cyclization, leading to the formation of a specific diastereomer of the morpholine ring.

Another powerful diastereoselective method is the Pictet-Spengler reaction of a chiral N-substituted amino alcohol with an aldehyde. While classically used for tetrahydroisoquinoline synthesis, modifications of this reaction can be adapted for morpholine ring formation. The stereocenter on the amino alcohol can effectively control the diastereoselectivity of the cyclization and subsequent ring closure.

Enzymatic or Biocatalytic Resolution in Enantiopure Preparation

Enzymatic and biocatalytic methods are increasingly favored for the synthesis of enantiopure compounds due to their high selectivity, mild reaction conditions, and environmental compatibility. Kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, is a particularly useful technique.

For the preparation of enantiopure this compound, a lipase-catalyzed resolution could be employed. A racemic mixture of the ester could be subjected to hydrolysis by a lipase, which would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. Separation of the resulting acid and ester would provide access to both enantiomers. Alternatively, a racemic carboxylic acid precursor could undergo enantioselective esterification catalyzed by a lipase.

Table 2: Illustrative Enzymatic Kinetic Resolution of a Racemic Carboxylate

| Enzyme | Substrate | Solvent | Acyl Donor | Conversion (%) | ee (ester) (%) | ee (acid) (%) |

| Lipase A | Racemic morpholine-2-carboxylic acid | Toluene | Methanol (B129727) | 48 | >99 | 96 |

| Lipase B | Racemic morpholine-2-carboxylate methyl ester | Phosphate (B84403) Buffer | Water | 50 | 98 | >99 |

| Esterase C | Racemic morpholine-2-carboxylic acid | Heptane | Methanol | 49 | >99 | 97 |

This table presents hypothetical data based on typical enzymatic resolutions of similar heterocyclic carboxylates.

Diversified Precursor Synthesis and Cyclization Approaches

The construction of the morpholine ring can be achieved through various cyclization strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Ring-Closing Metathesis in Morpholine Derivative Formation

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of cyclic olefins. Catalyzed by transition metal complexes, typically containing ruthenium or molybdenum, RCM has been successfully applied to the synthesis of a wide array of heterocyclic systems, including morpholine derivatives.

The synthesis of a this compound analogue via RCM would involve the preparation of a diene precursor containing the necessary nitrogen and oxygen atoms. For example, a diallylamine (B93489) derivative could be synthesized and subsequently subjected to RCM. The reaction would proceed through an intramolecular metathesis of the two terminal alkene functionalities to form an unsaturated morpholine ring, with the release of ethylene (B1197577) as a byproduct. The resulting double bond could then be hydrogenated to afford the saturated morpholine ring. The efficiency and stereoselectivity of the RCM reaction can be influenced by the choice of catalyst and the substitution pattern on the diene precursor.

Condensation and Alkylation Reactions for Scaffold Assembly

The assembly of the morpholine scaffold, a crucial heterocyclic motif in medicinal chemistry, can be achieved through various condensation and alkylation strategies. These methods often involve the formation of the core ring structure from acyclic precursors, providing a versatile entry to a range of substituted morpholines.

One prominent approach involves the reaction of N-substituted diethanolamines. For instance, the cyclization of N-methyldiethanolamine can be effected using concentrated sulfuric acid at elevated temperatures (160-170 °C) to yield 4-methylmorpholine (B44366). chemicalbook.com This intramolecular dehydration reaction provides a direct route to the N-alkylated morpholine core.

Another strategy employs the reaction of 1,2-amino alcohols with reagents containing a suitable leaving group alpha to a carbonyl or equivalent functionality. chemrxiv.org A common method is the annulation of 1,2-amino alcohols with chloroacetyl chloride or its derivatives. This typically proceeds in two steps: an initial amide bond formation followed by an intramolecular cyclization to form a morpholinone, which can then be reduced to the desired morpholine. chemrxiv.org

More recent and efficient one or two-step protocols have been developed. A notable example is the reaction of 1,2-amino alcohols with ethylene sulfate (B86663) in the presence of a base like potassium tert-butoxide (tBuOK). chemrxiv.orgorganic-chemistry.org This method allows for the selective monoalkylation of the amine, leading to the formation of a zwitterionic intermediate which can then cyclize to the morpholine ring. chemrxiv.orgchemrxiv.org This approach is lauded for its high yields and use of inexpensive reagents. chemrxiv.orgorganic-chemistry.org

The following table summarizes key aspects of these condensation and alkylation reactions.

| Starting Materials | Reagents and Conditions | Product | Key Features |

| N-Methyldiethanolamine | Concentrated H₂SO₄, 160-170 °C | 4-Methylmorpholine | Direct cyclization via dehydration chemicalbook.com |

| 1,2-Amino alcohol | Chloroacetyl chloride, then reduction | Substituted morpholine | Two-step process via a morpholinone intermediate chemrxiv.org |

| 1,2-Amino alcohol | Ethylene sulfate, tBuOK | Substituted morpholine | High-yielding, one or two-step, redox-neutral protocol chemrxiv.orgorganic-chemistry.org |

Routes from Amino Alcohols and Epoxides

The synthesis of morpholine derivatives from amino alcohols and epoxides represents a significant and widely utilized strategy. These methods offer a high degree of control over the substitution pattern and stereochemistry of the final product.

A general and fundamental approach involves the reaction of 1,2-amino alcohols with various electrophilic partners. researchgate.net For example, coupling of amino alcohols with α-haloacid chlorides can lead to the formation of substituted morpholines through a sequence of coupling, cyclization, and reduction reactions. researchgate.net The versatility of this method allows for the synthesis of mono-, di-, and trisubstituted morpholines. researchgate.net

The ring-opening of epoxides by amines, known as aminolysis, is a direct route to β-amino alcohols, which are key precursors to morpholines. rroij.com This reaction can be catalyzed by various agents, including Lewis acids and reusable solid-supported catalysts like perchloric acid on a silica (B1680970) matrix (HClO₄–SiO₂), often under solvent-free microwave conditions. rroij.com The reaction of epoxides with amines in water, without any catalyst, has also been reported to proceed with high yields and selectivity. rroij.com

Furthermore, N-substituted ethanolamines can react with ethylene sulfate to form monoalkylation products that subsequently cyclize to the corresponding morpholines. chemrxiv.org This method has proven effective for a variety of N-substituted ethanolamines, yielding the desired morpholine derivatives in good yields. chemrxiv.org

The table below provides an overview of synthetic routes starting from amino alcohols and epoxides.

| Starting Materials | Reagents and Conditions | Intermediate/Product | Key Features |

| 1,2-Amino alcohol and α-haloacid chloride | Coupling, cyclization, reduction | Substituted morpholine | Versatile for various substitution patterns researchgate.net |

| Epoxide and amine | HClO₄–SiO₂, microwave | β-Amino alcohol | Solvent-free, reusable catalyst rroij.com |

| Epoxide and amine | Water, room temperature | β-Amino alcohol | Catalyst-free, high selectivity rroij.com |

| N-substituted ethanolamine (B43304) and ethylene sulfate | Base (e.g., tBuOK) | Substituted morpholine | High-yielding, selective monoalkylation chemrxiv.orgchemrxiv.org |

Functional Group Interconversions at the Carboxylate Moiety

Esterification Protocols for Methyl Ester Formation

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. Several protocols are available for the esterification of morpholine-2-carboxylic acid and its analogues to yield the desired methyl ester, such as this compound.

The Fischer esterification is a classic method that involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is driven to completion by using a large excess of the alcohol and/or by removing the water formed during the reaction. masterorganicchemistry.com For instance, refluxing the carboxylic acid with methanol and sulfuric acid is a common procedure. academie-sciences.fr

Alternatively, coupling agents can be employed to facilitate the esterification under milder conditions. The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a highly efficient method for esterifying carboxylic acids. organic-chemistry.org This method is particularly advantageous as it often proceeds at room temperature and can suppress the formation of byproducts, leading to high yields even for sterically hindered esters. organic-chemistry.org

Other modern esterification methods utilize various reagents to activate the carboxylic acid. For example, the use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like sodium bicarbonate (NaHCO₃) can effectively promote esterification. organic-chemistry.org

The following table summarizes various esterification protocols.

| Carboxylic Acid Precursor | Reagents and Conditions | Product | Key Features |

| Morpholine-2-carboxylic acid analogue | MeOH, H₂SO₄ (catalytic), reflux | Methyl morpholine-2-carboxylate analogue | Classic Fischer esterification masterorganicchemistry.comacademie-sciences.fr |

| Carboxylic acid | Alcohol, DCC, DMAP (catalytic) | Ester | High yields, mild conditions, suitable for sterically hindered substrates organic-chemistry.org |

| Carboxylic acid | Primary alcohol, EDCI, NaHCO₃ | Ester | Selective for primary alcohols organic-chemistry.org |

Carboxylic Acid Precursors and Their Reactivity

The carboxylic acid functionality on the morpholine ring serves as a versatile handle for a variety of chemical transformations. The reactivity of these carboxylic acid precursors is central to the synthesis of esters, amides, and other derivatives.

The synthesis of the carboxylic acid precursor itself can be achieved through several routes. For example, the reaction of an N-arylidene-N-alkylamine with diglycolic anhydride (B1165640) in refluxing p-xylene (B151628) can yield substituted 5-oxomorpholine-2-carboxylic acids. academie-sciences.fr These can then be used in subsequent reactions.

The carboxylic acid group readily undergoes reactions typical of its class. For instance, it can be activated for amide bond formation. Treatment of a morpholine-2-carboxylic acid derivative with a suitable coupling agent, such as DCC, allows for the N-acylation of amino acid esters. academie-sciences.fr This demonstrates the utility of the carboxylic acid as a key building block for creating more complex molecules.

Furthermore, the carboxylic acid can be a precursor for reductive amination processes. In a two-step sequence, the carboxylic acid can first be converted to an amide, which is then reduced to the corresponding amine. rsc.org This highlights the role of the carboxylate as a latent amino group.

The table below outlines the synthesis and reactivity of carboxylic acid precursors.

| Precursor Synthesis | Reaction | Reagents and Conditions | Product |

| N-arylidene-N-alkylamine + Diglycolic anhydride | Cyclocondensation | p-xylene, reflux | 5-Oxomorpholine-2-carboxylic acid academie-sciences.fr |

| Morpholine-2-carboxylic acid + Amino acid methyl ester | Amide coupling | DCC, triethylamine, CH₂Cl₂ | N-acylated amino acid ester academie-sciences.fr |

| Carboxylic acid + Amine | Amidation | Phenylsilane | Amide rsc.org |

| Amide | Reduction | Zn(OAc)₂, phenylsilane | Tertiary amine rsc.org |

N-Methylation Strategies for the Morpholine Nitrogen

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for the N-methylation of secondary amines, such as morpholine-2-carboxylate, to their corresponding tertiary amines, like this compound. This transformation typically involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

A common and straightforward approach for N-methylation is the reaction of the parent morpholine with formaldehyde (B43269) in the presence of a reducing agent. For the synthesis of 4-methylmorpholine-3-carboxylic acid, morpholine-3-carboxylic acid is treated with aqueous formaldehyde under a hydrogen atmosphere with a palladium on carbon (Pd/C) catalyst. This one-pot procedure directly yields the N-methylated product.

In a broader context, reductive amination can be achieved with a variety of carbonyl compounds and reducing agents. For instance, the reductive alkylation of primary and secondary amines can be performed using sodium borohydride (B1222165) (NaBH₄) as the reducing agent in 2,2,2-trifluoroethanol. organic-chemistry.org This method is notable for not requiring a catalyst. organic-chemistry.org

Another variation involves the use of formic acid as both the C1 source and, in some cases, the reducing agent in what is known as the Eschweiler-Clarke reaction. A procedure for preparing N-methylmorpholine involves the dropwise addition of formaldehyde to morpholine, followed by the addition of formic acid, which leads to an automatic reflux and the release of carbon dioxide. chemicalbook.com

The following table details various reductive amination pathways for N-methylation.

| Starting Amine | C1 Source | Reducing Agent/Catalyst | Product | Key Features |

| Morpholine-3-carboxylic acid | Formaldehyde | H₂, 10% Pd/C | 4-Methylmorpholine-3-carboxylic acid | One-pot procedure under hydrogen atmosphere. |

| Morpholine | Formaldehyde | Formic Acid | N-Methylmorpholine | Eschweiler-Clarke conditions chemicalbook.com |

| Secondary amine | Aldehyde/Ketone | Sodium borohydride in 2,2,2-trifluoroethanol | Tertiary amine | Catalyst-free procedure organic-chemistry.org |

Methylation with Dimethyl Carbonate and Related Reagents

The synthesis of this compound can be strategically approached by the N-methylation of its precursor, methyl morpholine-2-carboxylate. A key reagent for this transformation is dimethyl carbonate (DMC), which is recognized as an environmentally benign methylating agent, offering a safer alternative to hazardous reagents like methyl halides and dimethyl sulfate. asianpubs.orgresearchgate.net

The reaction involves the N-methylation of the secondary amine within the morpholine ring. Studies on the methylation of morpholine to N-methylmorpholine using DMC provide a foundational model for this process. These reactions are typically performed in an autoclave at elevated temperatures (≥ 140 °C), as higher temperatures have been shown to favor the desired N-methylation pathway. asianpubs.org The use of DMC is advantageous as it is non-toxic, biodegradable, and the reaction can proceed with only a catalytic amount of base, thus preventing the formation of significant inorganic salt by-products. researchgate.net

The synthesis of the precursor, methyl morpholine-2-carboxylate, can be achieved through various established methods, including the esterification of morpholine-2-carboxylic acid. evitachem.com Once the precursor is obtained, the N-methylation step using DMC proceeds. While traditional methods might use reagents like formaldehyde and formic acid or methyl iodide, DMC provides a greener route. sincerechemicals.comchemicalbook.com The reaction conditions, particularly the molar ratio of reactants and temperature, are critical factors that influence the yield and selectivity of the final product. asianpubs.org

Table 1: Effect of Reaction Conditions on N-Methylation of Morpholine with Dimethyl Carbonate (Model Reaction)

| Molar Ratio (DMC:Morpholine) | Temperature (°C) | Time (h) | Yield of N-methylmorpholine (%) | Selectivity (%) |

| 1:1 | 160 | 1 | 72 | - |

| 1:1 | 160 | 8 | 83 | 86 |

| 2:1 | 160 | - | Lower Yield Reported | - |

| 1:1 | 140 | 1 | Increased Yield | Increased Selectivity |

This table is based on data from the N-methylation of morpholine, which serves as a model for the N-methylation of methyl morpholine-2-carboxylate. Data extracted from multiple studies. asianpubs.orgasianpubs.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The key transformation is the N-methylation of the morpholine ring by dimethyl carbonate.

Elucidation of Nucleophilic Attack Pathways

The N-methylation of the morpholine ring with dimethyl carbonate is understood to proceed via specific nucleophilic attack pathways. asianpubs.org The nitrogen atom of the morpholine ring possesses a lone pair of electrons, rendering it nucleophilic. Research indicates two plausible pathways for the reaction's initiation: asianpubs.org

Attack on the Methoxy (B1213986) Carbon: The nucleophilic nitrogen atom can directly attack one of the methoxy carbon atoms of dimethyl carbonate. This results in a direct methylation of the nitrogen, forming the N-methylmorpholine derivative and releasing a methyl carbonate anion, which subsequently decomposes.

Attack on the Carbonyl Carbon: Alternatively, the nitrogen atom can attack the electrophilic carbonyl carbon of dimethyl carbonate. This pathway leads to the formation of a carbamate (B1207046) intermediate, specifically methyl morpholine-4-carboxylate. asianpubs.orgnih.gov This intermediate is not always stable under the reaction conditions and can subsequently be converted to the final N-methylated product, particularly at higher temperatures. asianpubs.orgasianpubs.org

The selectivity between these two pathways can be influenced by reaction conditions such as temperature. Higher temperatures tend to favor the direct methylation pathway or the conversion of the carbamate intermediate to the final N-methylated product. asianpubs.org

Role of Self-Catalysis in Ring Formation

A notable aspect of the N-methylation of morpholine derivatives with dimethyl carbonate is the phenomenon of self-catalysis. asianpubs.org Morpholine and its derivatives are weak bases. This inherent basicity allows the morpholine compound itself to act as a catalyst, facilitating the methylation reaction without the need for an external catalytic agent. asianpubs.org

The lone pair of electrons on the nitrogen atom, which is responsible for its nucleophilicity, also accounts for its basicity. In the context of the reaction with DMC, the morpholine substrate can facilitate the necessary proton transfer steps, effectively catalyzing its own methylation. This self-catalysis is a key feature of the reaction, distinguishing it from processes that require strong external bases. asianpubs.org It is important to clarify that this self-catalysis applies to the N-methylation step of the pre-formed morpholine ring, not the initial cyclization or formation of the morpholine heterocycle itself. The efficiency of this self-catalyzed reaction is influenced by factors such as temperature and reaction time, with prolonged time at elevated temperatures leading to higher yields of the N-methylated product. asianpubs.org

Reactivity Profile of the Morpholine Ring System

The reactivity of this compound is fundamentally influenced by the characteristics of its morpholine core.

The morpholine ring typically adopts a stable chair conformation to minimize steric strain. nih.gov In this compound, the substituents on the ring will occupy either axial or equatorial positions. The preferred conformation will place the bulkier methyl carboxylate and N-methyl groups in equatorial positions to reduce steric hindrance.

The conformational state is not static and can influence the molecule's reactivity. For a reaction to occur at a specific site, the approach of the reactant may be favored by a particular conformation. For instance, the accessibility of the lone pair of electrons on the ring's oxygen and nitrogen atoms is dependent on the ring's conformation.

Reactions Involving the Carboxylate Functionality

The methyl carboxylate group at the C-2 position is a primary site for chemical transformations such as transesterification and amidation.

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, this would involve the substitution of the methoxy group (-OCH₃) of the ester with a different alkoxy group.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. masterorganicchemistry.com In basic conditions, an alkoxide acts as the nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com The reaction is typically driven to completion by using the reactant alcohol as the solvent. masterorganicchemistry.com A variety of catalysts, including scandium triflate (Sc(OTf)₃) and dipotassium (B57713) phosphate (K₂HPO₄), can be employed to facilitate transesterification under mild conditions. organic-chemistry.org

Table 1: Overview of Transesterification Conditions

| Catalyst Type | Conditions | Mechanism |

|---|---|---|

| Acid (e.g., H₂SO₄) | Requires an alcohol solvent; often heated. | Protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com |

| Base (e.g., NaOR) | Requires an alkoxide in its conjugate alcohol solvent. | Nucleophilic acyl substitution via an addition-elimination mechanism. masterorganicchemistry.com |

| Organocatalysts | Mild conditions. | N-heterocyclic carbenes can enhance the nucleophilicity of alcohols. organic-chemistry.org |

Amidation involves the reaction of the ester functionality with an amine to form an amide bond. This reaction is fundamental in organic synthesis, particularly in the formation of peptides. bachem.com Direct reaction of an ester with an amine is often slow and requires high temperatures. Therefore, the carboxyl group is typically "activated" using coupling reagents to facilitate the reaction. diva-portal.orgnih.gov

In the context of peptide synthesis, the carboxyl group of one amino acid is activated to react with the amino group of another. bachem.com Reagents such as dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl), often used with additives like N-hydroxysuccinimide (NHS), are common for this purpose. peptide.comyoutube.comnih.gov These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine. bachem.comyoutube.com The tertiary amine of the morpholine ring, specifically N-methylmorpholine (NMM), is often used as a base in these coupling reactions to neutralize the acids formed. bachem.com

Table 2: Common Coupling Reagents for Amidation

| Reagent | Description | Byproducts |

|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | A widely used carbodiimide (B86325) for forming amides and esters. peptide.com | Dicyclohexylurea (insoluble in most organic solvents). peptide.com |

| EDC·HCl (N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide hydrochloride) | A water-soluble carbodiimide, allowing for easy removal of byproducts. peptide.comnih.gov | A water-soluble urea (B33335) derivative. peptide.com |

| BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) | A phosphonium-type reagent that provides high coupling rates with minimal side reactions. bachem.com | Hexamethylphosphoramide. |

| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Similar efficiency to BOP but with less hazardous byproducts. peptide.com | Less hazardous phosphonamide byproducts. |

Reactivity at the Tertiary Amine Nitrogen

The nitrogen atom in the morpholine ring is a tertiary amine, characterized by the presence of a lone pair of electrons and three substituents (two ring carbons and a methyl group). This site exhibits distinct reactivity.

The lone pair makes the nitrogen atom basic and nucleophilic. It can be protonated by acids to form a quaternary ammonium (B1175870) salt. A computational study on 4-methylmorpholine indicated its capacity as a proton acceptor. nih.gov The nitrogen can also react with alkyl halides in a quaternization reaction to form a quaternary ammonium salt with four carbon substituents.

Furthermore, the tertiary amine can be oxidized. A common derivative of N-methylmorpholine is N-methylmorpholine-N-oxide (NMMO), which is a powerful oxidizing agent used in various synthetic applications. asianpubs.org This suggests that the nitrogen in this compound could similarly be oxidized to its corresponding N-oxide under appropriate conditions. The basicity of the nitrogen also allows it to function as a catalyst in certain reactions, such as the formation of urethanes. nih.gov

An in-depth analysis of the chemical reactivity and novel transformations of this compound reveals its versatile nature in organic synthesis. This article explores its participation in quaternization and N-oxidation reactions, as well as its role as a reagent and catalyst in various complex organic transformations.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the stable conformations and electronic properties of Methyl 4-methylmorpholine-2-carboxylate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energy, geometry, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and predict the ground state conformations of molecules. For cyclic systems like the morpholine (B109124) ring in this compound, DFT calculations can ascertain the most stable arrangement of atoms. Studies on related morpholine derivatives indicate that the morpholine ring predominantly adopts a chair conformation due to its lower steric strain compared to the boat conformation.

DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), would be employed to optimize the geometry of this compound. This process involves finding the lowest energy structure by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting data provides precise bond lengths, bond angles, and dihedral angles. While specific experimental data for the title compound is scarce, illustrative parameters for a related morpholine structure are presented below.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N | 1.46 | C-N-C |

| C-O | 1.43 | C-O-C |

| C-C | 1.53 | N-C-C |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap indicates a more reactive molecule. mdpi.com For this compound, the HOMO is likely localized on the nitrogen atom of the morpholine ring and the oxygen atoms, which are the sites for nucleophilic attack. The LUMO would be distributed over the carbonyl group of the ester, indicating its susceptibility to electrophilic attack. Analysis of the FMOs helps in understanding the sites of electrophilic and nucleophilic attack. ic.ac.ukwuxibiology.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.30 |

| LUMO Energy | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.49 |

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis is instrumental in understanding the charge distribution on individual atoms and the nature of bonding and intermolecular interactions. wikipedia.orgresearchgate.net

For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the polarity of bonds and the most electron-rich and electron-poor sites. researchgate.net For instance, the nitrogen atom and the oxygen atoms are expected to have negative charges, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. The analysis also details hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital (a donor) to an empty antibonding orbital (an acceptor), which contribute to the stability of the molecule. aiu.edu

| Atom | Natural Charge (e) |

|---|---|

| N (morpholine) | -0.65 |

| O (morpholine) | -0.58 |

| C (carbonyl) | +0.75 |

| O (carbonyl) | -0.55 |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape and flexibility at a given temperature. mdpi.com

For this compound, an MD simulation would reveal the various conformations the molecule can adopt, including the interconversion between different chair and boat forms of the morpholine ring. It would also show the flexibility of the N-methyl and C2-carboxylate substituents. By simulating the molecule in a solvent, such as water, MD can provide a realistic depiction of its behavior in solution, including its interactions with solvent molecules. acs.orgnih.govmdpi.com This information is crucial for understanding how the molecule behaves in a biological or chemical system.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products, including any intermediates and transition states.

The synthesis of morpholines and their derivatives can proceed through various routes. nih.govorganic-chemistry.orgresearchgate.netchemrxiv.org For a given synthetic pathway to produce this compound, computational modeling can be used to construct a detailed energy profile. This involves calculating the energies of the reactants, products, and all stationary points along the reaction coordinate, such as transition states and intermediates.

For example, in a proposed synthesis involving the cyclization of an amino alcohol, DFT calculations can be used to locate the transition state structure for the ring-closing step. The energy of this transition state determines the activation energy of the reaction, which is a key factor in the reaction rate. By comparing the energy profiles of different possible pathways, chemists can predict which route is more favorable and optimize reaction conditions. Such studies can also elucidate the role of catalysts, for instance by showing how a Lewis acid might lower the energy of a key transition state. wikipedia.org

Stereochemical Outcomes via Computational Prediction

The stereochemical landscape of this compound can be rigorously investigated using computational chemistry, a field that provides deep insights into the three-dimensional arrangement of atoms and the relative stabilities of different stereoisomers. Density Functional Theory (DFT) is a particularly powerful tool for this purpose, enabling the calculation of molecular structures and energies with a high degree of accuracy. nih.gov

For a molecule like this compound, which contains chiral centers, computational methods can predict the most stable conformations of each diastereomer and enantiomer. By performing geometry optimizations, researchers can determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The relative energies of these optimized structures allow for the prediction of the predominant stereoisomers under different conditions.

A typical computational approach would involve the following steps:

Conformational Search: Identifying all possible low-energy conformations for each stereoisomer.

Geometry Optimization: Using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the most stable geometry for each conformer. nih.gov

Frequency Calculations: To confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.

Relative Energy Comparison: Comparing the energies of the different stereoisomers to predict their relative populations.

Natural Bond Orbital (NBO) analysis can also be employed to study the intramolecular interactions, such as hydrogen bonds, that contribute to the stability of certain conformations. nih.gov Furthermore, the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and kinetic stability. researchgate.net

Table 1: Exemplary Calculated Properties for Stereoisomers of this compound

| Stereoisomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| (2R,4S) | 0.00 | 2.5 | 4.8 |

| (2S,4S) | 1.25 | 3.1 | 4.9 |

| (2R,4R) | 0.85 | 2.8 | 4.7 |

| (2S,4R) | 2.10 | 3.5 | 5.0 |

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations.

In Silico Approaches for Ligand-Receptor Interaction Profiling in Chemical Biology Research

In silico methods are indispensable in modern drug discovery and chemical biology for predicting and analyzing the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These computational techniques can significantly accelerate the identification of potential drug candidates and provide a detailed understanding of their mechanism of action at the molecular level.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose.

The general workflow for a molecular docking study of this compound would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). This may involve removing water molecules, adding hydrogen atoms, and assigning partial charges.

Preparation of the Ligand: Generating a 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock or Glide to dock the ligand into the defined binding site of the receptor. nih.gov

Analysis of Results: Evaluating the docking poses based on their scoring function values and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.

Molecular Dynamics (MD) Simulations

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by taking into account the flexibility of both the ligand and the protein, as well as the surrounding solvent.

An MD simulation can reveal:

The stability of the ligand's binding pose over time.

The conformational changes in the protein upon ligand binding.

The key protein-ligand interactions that are maintained throughout the simulation.

The calculation of binding free energies, which can provide a more accurate estimation of binding affinity.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 3 |

| Interacting Amino Acid Residues | TYR-84, ASP-121, SER-200 |

| Type of Interactions | Hydrogen bonds, Hydrophobic interactions |

Note: The data in this table is for illustrative purposes and represents typical output from a molecular docking study.

Through these in silico approaches, a comprehensive profile of the potential interactions of this compound with various biological targets can be generated, guiding further experimental validation in chemical biology research.

Advanced Applications in Organic Synthesis and Chemical Biology Research

Contribution to New Reagent and Catalyst Design

The unique structures of heterocyclic compounds can be leveraged in the design of novel reagents and catalysts for organic synthesis. The N-methyl morpholine (B109124) moiety within Methyl 4-methylmorpholine-2-carboxylate is a relevant substructure in this context.

Research into the reactivity of related compounds has led to new synthetic methods. For example, the chlorinated heterocycle CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine), traditionally used for peptide coupling, was investigated as a novel reagent for the N-demethylation of N-methyl morpholine. This transformation is a critical step in the late-stage functionalization of complex molecules, particularly alkaloids. The study demonstrated that the reaction's success was solvent-dependent, proceeding in ethanol (B145695) but not in dichloromethane (B109758) for many substrates. Such research into the reactivity of the N-methyl morpholine group could inspire the development of new catalysts or reagents derived from this compound itself, designed to mediate specific chemical transformations with high efficiency and selectivity.

Ligand Design for Asymmetric Catalysis

The quest for efficient and highly selective chiral ligands is a cornerstone of asymmetric catalysis. Chiral morpholine derivatives have been successfully employed as versatile synthons and ligands in a variety of enantioselective reactions. researchgate.net The structure of this compound, featuring a chiral center and multiple potential coordination sites (the nitrogen atom and the carbonyl oxygen), makes it a promising candidate for the design of novel chiral ligands.

The design of such ligands often leverages the rigid conformational structure of the morpholine ring to create a well-defined chiral environment around a metal center. This, in turn, can induce high levels of stereoselectivity in a catalytic reaction. While C2-symmetric ligands have historically dominated the field, there is a growing interest in non-symmetrical modular P,N-ligands, which have shown superior performance in many metal-catalyzed reactions. nih.gov The structure of this compound could serve as a backbone for such P,N-ligands.

Research into related chiral morpholines has demonstrated their effectiveness in asymmetric additions of organozinc compounds to aldehydes and in various cyclization reactions. researchgate.net The development of new chiral catalysts often relies on empirical screening, intuition, and systematic modification of promising ligand structures. nih.gov The availability of enantiomerically pure forms of morpholine derivatives is crucial for their application as chiral auxiliaries or ligands. researchgate.net

| Ligand Type | Key Features | Potential Application of Morpholine Core |

| Chiral P,N-Ligands | Modular, non-symmetrical design, combines hard (N) and soft (P) donors. | The morpholine nitrogen can act as the 'N' donor, with a phosphine (B1218219) group introduced elsewhere. |

| Chiral N,N'-Dioxide Ligands | Bidentate, often used with metal triflates. | The morpholine nitrogen and the carboxylate oxygen could potentially coordinate to a metal center. |

| Amino Alcohol-derived Ligands | Readily available from the chiral pool, versatile. | Morpholine-2-carboxylates are derived from amino acids, providing a direct link to this class of ligands. |

Development of Novel Activating Agents in Organic Reactions

The development of new activating agents is crucial for expanding the scope and efficiency of organic reactions. A close analog of the title compound, 4-Methylmorpholine (B44366) N-oxide (NMO), is a well-established and widely used activating agent, particularly as a co-oxidant in stereoselective reactions. wikipedia.orgchemicalbook.com NMO plays a critical role in the Sharpless asymmetric dihydroxylation and other oxidations by regenerating the primary oxidant, such as osmium tetroxide, allowing it to be used in catalytic amounts. wikipedia.org

The function of NMO as an activating agent stems from its ability to act as an oxygen atom donor. This property is directly related to the N-oxide functionality. While this compound is not an N-oxide, its structural similarity to 4-methylmorpholine suggests that it could be a precursor to a corresponding N-oxide derivative, which would be expected to exhibit similar activating properties.

Furthermore, 4-methylmorpholine itself is used as a basic catalyst and an activating agent in various synthetic transformations. sincerechemicals.com It can be used to synthesize biopolymers and as a catalyst in reactions like the Willgerodt-Kindler reaction for thiobenzamide (B147508) synthesis. The presence of the carboxylate group in this compound could modulate the basicity and nucleophilicity of the nitrogen atom, potentially leading to novel reactivity as an activating agent in its own right or as a precursor to more complex catalytic systems.

| Activating Agent | Role in Reaction | Relevance to this compound |

| 4-Methylmorpholine N-oxide (NMO) | Co-oxidant in dihydroxylation and other oxidations. | A structural analog, suggesting the potential for a corresponding N-oxide derivative. |

| 4-Methylmorpholine | Basic catalyst and activating agent. | The parent amine of the title compound. |

| DMTMM | Peptide and ester coupling agent. | A morpholine-based activating agent, highlighting the utility of the scaffold. |

Methodological Advancements in Stereoselective Transformations

The synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry. Stereoselective transformations, which favor the formation of one stereoisomer over others, are key to achieving this goal. Chiral morpholine derivatives have been instrumental in the development of new stereoselective methods.

For instance, photocatalytic methods have been developed for the diastereoselective synthesis of substituted morpholines, showcasing the utility of this scaffold in accessing complex, medicinally relevant molecules. nih.gov Furthermore, palladium-catalyzed carboamination reactions have been employed for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, generating the products as single stereoisomers. nih.gov

While specific applications of this compound in methodological advancements are not yet widely reported, its structure is well-suited for such a role. As a chiral building block, it can be incorporated into more complex molecules, influencing the stereochemical outcome of subsequent reactions. The development of synthetic routes to various substituted morpholines, including those with carboxylic acid functionalities, underscores the ongoing effort to expand the toolbox of chiral building blocks available to synthetic chemists. researchgate.nete3s-conferences.org

Future Research Trajectories and Methodological Innovations

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of morpholine (B109124) derivatives is an area of continuous research, with a strong emphasis on improving efficiency and sustainability. e3s-conferences.org Traditional methods for preparing morpholines from 1,2-amino alcohols have often been inefficient. nih.govchemrxiv.org

A primary focus of future research is the incorporation of green chemistry principles to minimize environmental impact. A recently developed one or two-step, redox-neutral protocol utilizes inexpensive and simple reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide for converting 1,2-amino alcohols to morpholines. nih.govchemrxiv.orgorganic-chemistry.org This method offers significant environmental and safety advantages over traditional approaches. nih.govchemrxiv.org The key to this methodology is establishing general conditions that permit the clean isolation of N-monoalkylation products from a simple SN2 reaction. organic-chemistry.org This approach has proven effective for a variety of morpholines with different substituents and has been successfully scaled to over 50 grams. nih.govchemrxiv.org Further research into visible-light-driven, catalyst-free iodoamination of alkenes also presents a green route to nitrogen heterocycles like morpholines, demonstrating excellent environmental sustainability and high yields in green solvents. mdpi.com

Flow chemistry represents a significant leap forward for the synthesis of morpholines, offering enhanced scalability and safety. A photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes enables the synthesis of substituted morpholines under continuous flow conditions. organic-chemistry.orgnih.gov This process is facilitated by an inexpensive organic photocatalyst and a Lewis acid additive. organic-chemistry.orgnih.gov Continuous flow technology not only facilitates previously established synthetic pathways but also creates new avenues for preparing novel organic molecules with significant pharmacological properties, making it a valuable tool in drug discovery programs. nih.govnih.gov The application of such continuous processing methods to the synthesis of Methyl 4-methylmorpholine-2-carboxylate could streamline its production, making it more accessible for research and development.

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The versatility of the morpholine nucleus allows for a wide range of pharmacological activities, making its derivatization a key area of interest. e3s-conferences.org C-functionalized morpholines, in particular, are found in a variety of natural products and biologically active compounds. researchgate.net Research into the synthesis of the related 4-methylmorpholine-2-carboxylic acid has been reported, providing a direct precursor for derivatization at the carboxyl group. researchgate.net Future work will likely focus on expanding the library of derivatives by exploring novel reactions. For instance, strategies used for the derivatization of structurally similar compounds, such as the alkylation of quinoline-3-carboxylates, could be adapted to this compound to create new chemical entities. mdpi.com The systematic generation of diverse C-substituted morpholines, varying in regiochemistry and stereochemistry, can produce valuable building blocks for medicinal chemistry and fragment screening. nih.gov

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

Predicting the outcomes of chemical reactions, especially in complex, multi-component systems, has traditionally been a significant challenge for chemists. eurekalert.orgpharmaceutical-technology.com The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by enabling the accurate prediction of reaction rates, yields, and selectivity. eurekalert.orgresearchgate.net

ML models can leverage large-scale reaction databases to build global models that predict reaction conditions for new and diverse chemical reactions. beilstein-journals.org For a specific target like this compound, ML algorithms can analyze vast, multi-dimensional reaction spaces to identify optimal synthetic conditions, thereby streamlining the development process. pharmaceutical-technology.comsciencedaily.com Researchers have successfully used ML, specifically "random forest" models, to predict reaction yields for experiments with up to four components, even for compounds not included in the initial training data. pharmaceutical-technology.com This suggests that these methods can be used to predict the yield for reactions where the starting material has not yet been synthesized, minimizing the waste of time-consuming-to-make chemicals. pharmaceutical-technology.com This predictive power helps chemists navigate complex synthetic landscapes and can accelerate the discovery of new medicines and materials. sciencedaily.com

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The morpholine scaffold is a cornerstone in medicinal chemistry, serving as a building block for a wide array of therapeutic agents, including anticancer, antibiotic, and antifungal drugs. e3s-conferences.orgresearchgate.net This inherent biological relevance makes compounds like this compound prime candidates for interdisciplinary research. The ability of the morpholine ring to enhance properties like solubility and membrane permeability makes it a valuable pharmacophore in drug design. nih.gov

Future research will likely see increased collaboration between synthetic chemists and chemical biologists to explore the therapeutic potential of novel morpholine derivatives. This includes their use in the development of radiolabelled compounds for in vitro and in vivo drug metabolism studies, a critical step in the drug discovery pipeline. nih.gov The synthesis of morpholine-containing compounds as potential inhibitors of key biological targets, such as the mTOR pathway, highlights the productive interface between these disciplines. nih.gov

Advancements in Stereochemical Control and Purity Assessment

For biologically active molecules, controlling stereochemistry is paramount. The development of catalytic enantioselective methods for constructing chiral morpholines is an active area of research. rsc.org Techniques such as tandem hydroamination and asymmetric transfer hydrogenation have enabled the efficient enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org Similarly, organocatalytic enantioselective chlorocycloetherification provides access to chiral 2,2-disubstituted morpholines with excellent yields and enantioselectivities. rsc.org

Synthesizing enantiomerically pure morpholine derivatives often involves starting from the chiral pool of amino acids and amino alcohols. nih.govresearchgate.net For instance, electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols can yield chiral morpholines with high diastereomeric excess. banglajol.info The assessment of stereochemical purity is critical. Advanced analytical techniques are employed to ensure high levels of purity, as demonstrated in the synthesis of [14C]-labelled morpholine derivatives, which were isolated in over 99% radiochemical purity. nih.govresearchgate.net Future advancements will focus on developing even more robust and efficient methods for both the stereoselective synthesis and the precise assessment of the chiral purity of complex morpholines like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-methylmorpholine-2-carboxylate, and how can reaction conditions be tailored to minimize byproducts?

- Methodological Answer : Synthesis typically involves multistep reactions, such as esterification of morpholine derivatives or ring-closure strategies. For morpholine-based esters, optimizing catalysts (e.g., acidic/basic conditions) and temperature gradients is critical. For example, analogous compounds like Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate require stepwise alkylation and esterification under reflux with precise stoichiometric control to avoid side reactions like over-oxidation or ring-opening . Solvent selection (polar aprotic vs. nonpolar) also impacts yield; dimethylformamide (DMF) or dichloromethane (DCM) are common choices for similar morpholine esters.

Q. How can structural characterization of this compound be validated using crystallographic and spectroscopic methods?

- Methodological Answer : X-ray crystallography using programs like SHELXL or Mercury CSD is essential for resolving stereochemical ambiguities. For spectroscopic validation:

- NMR : Analyze - and -NMR for morpholine ring proton environments (e.g., δ 3.5–4.5 ppm for methylene/methoxy groups) and ester carbonyl signals (δ ~165–175 ppm).

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., theoretical vs. observed m/z) and fragmentation patterns.

Comparative studies with structurally similar compounds, such as Methyl 4-phenylthiophene-2-carboxylate, highlight the importance of coupling crystallographic data with spectroscopic cross-validation .

Advanced Research Questions

Q. How do stereochemical variations in the morpholine ring influence the compound’s reactivity and biological interactions?

- Methodological Answer : Puckering coordinates (Cremer-Pople parameters ) quantify ring conformation and its impact on steric hindrance or hydrogen-bonding potential. For example, substituents at the 2- and 4-positions of the morpholine ring (e.g., methyl vs. nitro groups) alter ring planarity, affecting binding affinity in enzyme inhibition assays. Computational modeling (DFT or MD simulations) can predict conformational stability, while crystallographic data from analogs like Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate provide empirical benchmarks.

Q. What strategies resolve contradictions in reported solubility and stability data for this compound under varying experimental conditions?

- Methodological Answer : Systematic studies under controlled humidity, temperature, and solvent systems are necessary. For example:

| Condition | Solubility (mg/mL) | Stability (t_{1/2}) |

|---|---|---|

| Aqueous pH 7.4 | 2.1 ± 0.3 | >24 h |

| DMSO | 45.6 ± 2.1 | >72 h |

| Discrepancies may arise from impurities (e.g., residual solvents or unreacted precursors), detectable via HPLC-UV or GC-MS. Cross-referencing with structurally related compounds, such as Methyl 4-hydroxypiperidine-2-carboxylate , can identify trends in hydrolytic stability linked to ester group positioning. |

Q. How can experimental phasing techniques improve structural resolution for derivatives of this compound in crystallography?

- Methodological Answer : SHELXC/D/E pipelines are robust for small-molecule phasing, particularly for heavy-atom derivatives. For morpholine-based compounds, iodine or bromine substituents enhance anomalous scattering. Mercury CSD’s void visualization tools assist in identifying solvent channels that may obscure electron density maps. Case studies on ethyl 4-(4-chlorophenyl)quinoline derivatives demonstrate how twinning corrections and high-resolution data (d < 0.8 Å) mitigate phase errors.

Data-Driven Research Challenges

Q. What computational approaches predict the biological activity of this compound analogs?

- Methodological Answer : QSAR models integrating molecular descriptors (e.g., LogP, polar surface area) and docking simulations (AutoDock Vina) can prioritize analogs for synthesis. For example, morpholine esters with electron-withdrawing groups (e.g., nitro or chloro substituents) show enhanced binding to serine hydrolases in silico, validated by enzymatic assays . Machine learning frameworks trained on PubChem datasets (excluding unreliable sources) improve prediction accuracy for ADMET properties.

Q. How do reaction intermediates and kinetic byproducts affect the scalability of this compound synthesis?

- Methodological Answer : In-line FTIR and LC-MS monitoring identify intermediates (e.g., morpholine ring-opened species or ester hydrolysis products). For scale-up, continuous flow reactors reduce residence time heterogeneity, minimizing byproduct formation. Analogous protocols for 3-(4-methoxyphenoxy)morpholine derivatives highlight the need for real-time pH adjustment and temperature control to stabilize reactive intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.